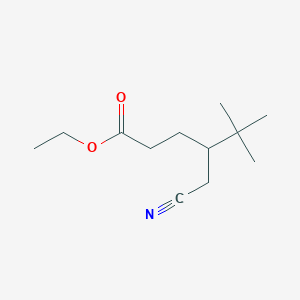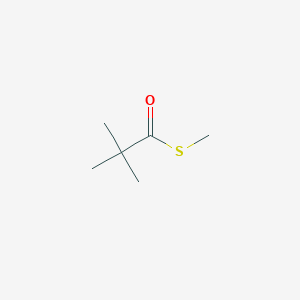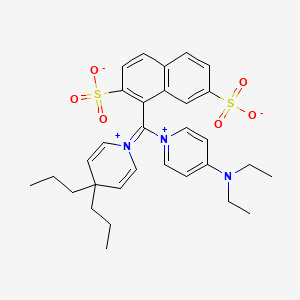
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups such as diethylamino, disulphonato, and naphthyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves a multi-step process that includes the following key steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which involves the sulfonation of naphthalene to introduce the disulphonato groups.
Benzylidene Formation: The next step involves the condensation of the naphthyl intermediate with a benzaldehyde derivative to form the benzylidene moiety.
Cyclohexa-2,5-dien-1-ylidene Formation: The final step involves the cyclization of the benzylidene intermediate to form the cyclohexa-2,5-dien-1-ylidene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer functional groups.
Scientific Research Applications
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detection of specific biomolecules.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium can be compared with other similar compounds, such as:
Hydrogen (4-(4-(dimethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium: This compound has dimethylamino groups instead of diethylamino groups, leading to different reactivity and properties.
This compound chloride: This compound includes a chloride ion, which can affect its solubility and reactivity.
Properties
CAS No. |
42352-92-1 |
|---|---|
Molecular Formula |
C31H37N3O6S2 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
1-[[4-(diethylamino)pyridin-1-ium-1-yl]-(4,4-dipropylpyridin-1-ium-1-ylidene)methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H37N3O6S2/c1-5-15-31(16-6-2)17-21-34(22-18-31)30(33-19-13-25(14-20-33)32(7-3)8-4)29-27-23-26(41(35,36)37)11-9-24(27)10-12-28(29)42(38,39)40/h9-14,17-23H,5-8,15-16H2,1-4H3 |
InChI Key |
LXZJPHWCPHMDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C=C[N+](=C(C2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+]4=CC=C(C=C4)N(CC)CC)C=C1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
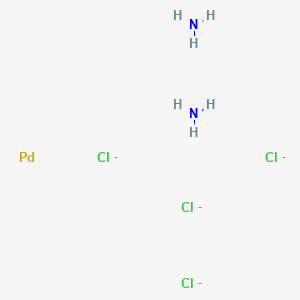
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
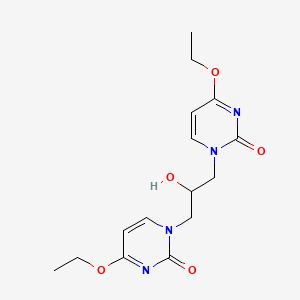
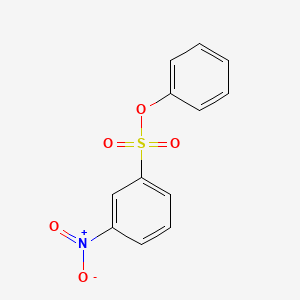
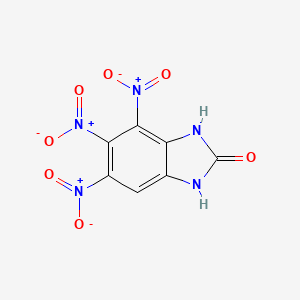
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
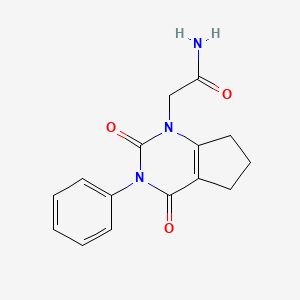
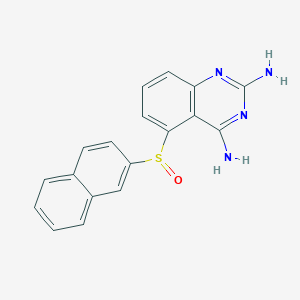
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
